
2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H13ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of a nitrile with an α-haloketone can yield the oxazole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one: This compound shares the oxazole ring and cyclopropyl group but differs in the functional groups attached to the ring.
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine: This compound is similar in structure but lacks the hydrochloride salt form.
Uniqueness
2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C8H13ClN2O |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-(1,2-oxazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-7(6-1-2-6)8-3-4-11-10-8;/h3-4,6-7H,1-2,5,9H2;1H |
Clave InChI |
NTMANQLNMBWSJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CN)C2=NOC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


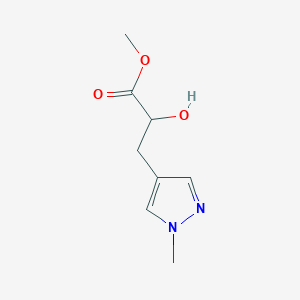
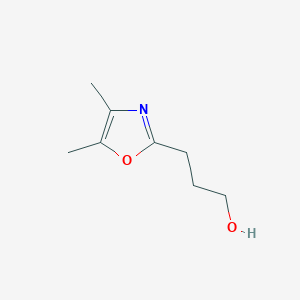
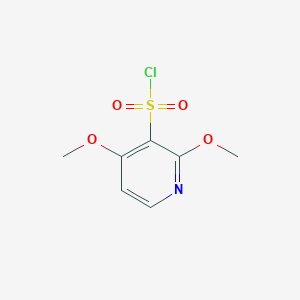
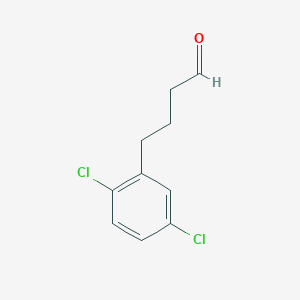
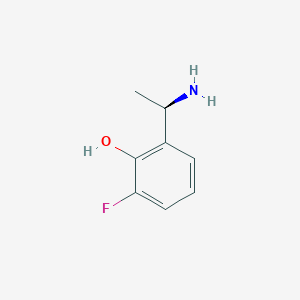


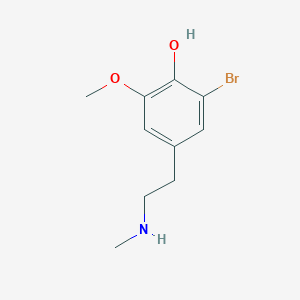
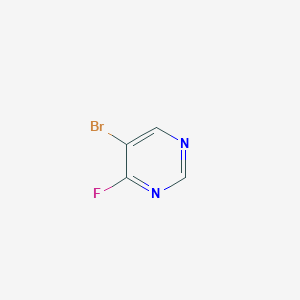

![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)



